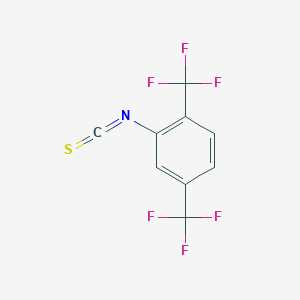

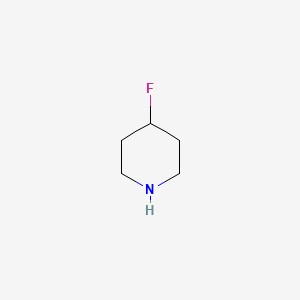

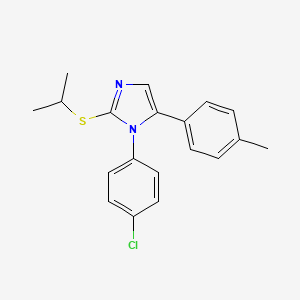

![molecular formula C18H23N3O4 B2509530 3-Ethyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021213-97-7](/img/structure/B2509530.png)

3-Ethyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives, including the compound 3-Ethyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione, involves the Strecker reaction of cyanohydrin with ammonium carbonate to obtain spiroconnected N-alkoxyalkylpiperidine hydantoins . This method has been utilized to produce compounds with myelostimulating activity, which are beneficial in treating myelodepressive syndrome induced by cyclophosphamide, as they significantly accelerate the regeneration of lymphocyte and granulocyte cell pools in bone marrow hematopoiesis .

Molecular Structure Analysis

The molecular structure of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives has been characterized using various spectroscopic techniques. For instance, the related compounds in the study of 1,3,5-triaza-2-phosphinane-4,6-diones were characterized by 1H, 13C, and 31P NMR spectra, mass spectra, and X-ray structure determination . These techniques are essential for confirming the molecular structure and understanding the conformation of the spirocyclic ring, which in the case of compound 8, displayed a flattened envelope conformation .

Chemical Reactions Analysis

The chemical reactivity of the 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives is influenced by their functional groups and the spirocyclic framework. For example, the hydrolysis of certain triaza-phosphinane-dione derivatives led to the formation of compounds with a flattened envelope conformation . This suggests that the 3-Ethyl-8-(2-phenoxypropanoyl) derivative could also undergo similar reactions, potentially altering its chemical properties and biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of these derivatives are closely related to their structure-activity relationship, especially when considering their pharmacological potential. The anticonvulsant activity of similar compounds was evaluated using the maximal electroshock seizure (MES) test, and their neurotoxic effects were determined by the rotarod test . Compounds with an amide bond showed moderate protective effects on MES-induced seizures, indicating that the presence of specific functional groups can significantly influence the physical and chemical properties of these molecules .

科学的研究の応用

Antimicrobial and Detoxification Applications

A derivative similar to the specified compound, utilized for antimicrobial and detoxification purposes, was chemically modified and applied to cotton fabrics. These fabrics demonstrated significant antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli O157:H7. Furthermore, they were effective in oxidizing chemical mustard simulants into less toxic derivatives, showcasing their potential for protective textiles and environmental decontamination (Ren et al., 2009).

Catalyst-Free Synthesis

The compound's framework has been employed in catalyst-free conditions to produce trifluoromethylated spiropiperidine derivatives. This process highlights a convenient, one-pot, multi-component reaction (MCR) approach that yields highly functionalized derivatives with significant diastereoselectivity, which could be valuable in synthesizing pharmacologically active molecules or materials with specific optical properties (Zhou et al., 2018).

Synthesis of Spiro Dilactones

Another application involves the efficient synthesis of triazole-containing spiro dilactones from 3-ethoxycarbonyltetrahydrofuran-2-ones. This process yields multifunctional compounds that could have applications in creating novel materials or as intermediates in pharmaceutical synthesis (Ghochikyan et al., 2016).

作用機序

Target of Action

The primary targets of 3-Ethyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4Similar compounds have been used as anticonvulsant agents and insecticides , suggesting that this compound may interact with targets related to these biological processes.

Mode of Action

The specific mode of action of 3-Ethyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4Similar compounds have shown to prevent egg hatching and larval development of pests on roots and leaves , and to have a protective effect on seizures . This suggests that this compound may interact with its targets to induce these effects.

Biochemical Pathways

The specific biochemical pathways affected by 3-Ethyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4Based on the effects of similar compounds, it can be inferred that this compound may affect pathways related to neurological signaling and insect development .

Result of Action

The molecular and cellular effects of 3-Ethyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4Similar compounds have shown to have a protective effect on seizures and to prevent egg hatching and larval development of pests , suggesting that this compound may have similar effects.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 3-Ethyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4Similar compounds have shown to have a long-lasting efficacy , suggesting that this compound may also exhibit prolonged action under certain environmental conditions.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-ethyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4/c1-3-21-16(23)18(19-17(21)24)9-11-20(12-10-18)15(22)13(2)25-14-7-5-4-6-8-14/h4-8,13H,3,9-12H2,1-2H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCXUESAGMHTREU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2(CCN(CC2)C(=O)C(C)OC3=CC=CC=C3)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

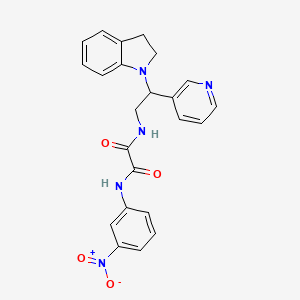

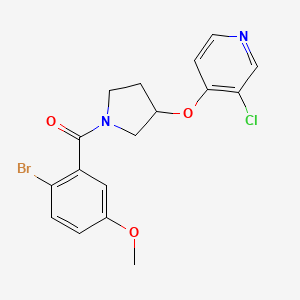

![N-(4-chlorobenzyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2509453.png)

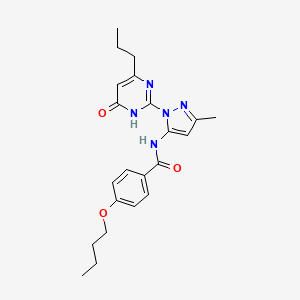

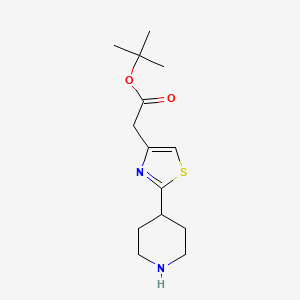

![dimethyl({1H-pyrrolo[2,3-c]pyridin-3-yl}methyl)amine](/img/structure/B2509460.png)

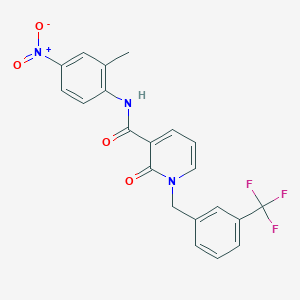

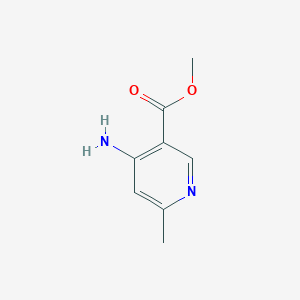

![N-cyclohexyl-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2509464.png)

![[(Dimethylamino)sulfonyl]methylbenzylamine](/img/structure/B2509466.png)

![3-(4-fluorophenyl)-5-methyl-2,4-dioxo-N-((tetrahydrofuran-2-yl)methyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2509469.png)